molecular formula C8H5Br2F3 B1341898 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene CAS No. 372120-77-9

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene

Cat. No. B1341898
M. Wt: 317.93 g/mol
InChI Key: LILRRORFROBNDB-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene, commonly abbreviated as 2-BBT, is an organic compound belonging to the family of aromatic compounds known as benzenes. It is a colorless liquid at room temperature, with a boiling point of 161.1 °C, and a melting point of -25.5 °C. 2-BBT is a versatile compound with a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

X-Ray Structure Determinations and Interactions

The compound has been studied for its structural characteristics using X-ray structure determinations. It has been found to be part of a broader group of benzene derivatives analyzed for Br···Br interactions up to 4.0 Å, supported by H···Br hydrogen bonds. These interactions, along with Br···π and π···π interactions, play a crucial role in the packing of these molecules. Despite their chemical similarities, the packing motifs among these compounds vary significantly due to differences in their substituent positions and the types of interactions they form (Jones, Kuś, & Dix, 2012).

Relay Propagation of Crowding and Steric Pressure

Another study explores the concept of relay propagation of crowding, where the trifluoromethyl group acts as both an emitter and transmitter of steric pressure. This research examines how the presence of this group influences the reactivity and interaction of molecules in various conditions, highlighting the complex dynamics of steric interactions in organic compounds (Schlosser et al., 2006).

Aryne Routes to Functionalized Naphthalenes

The compound has been utilized in generating aryne intermediates for the synthesis of functionalized naphthalenes. Through the manipulation of reaction conditions, researchers have been able to direct the formation of various bromo- and trifluoromethoxy-substituted phenyllithium intermediates, leading to the efficient synthesis of naphthalene derivatives. This process demonstrates the versatility of aryne chemistry in creating complex aromatic compounds (Schlosser & Castagnetti, 2001).

Synthesis and Fluorescence Properties

The synthesis and investigation of 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, have been reported, focusing on its fluorescence properties. This research contributes to the understanding of the photoluminescence characteristics of bromomethyl-substituted benzenes, which could have implications for materials science and the development of fluorescent compounds (Zuo-qi, 2015).

Synthesis and Characterization of Benzamide Derivatives

Research into the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives involving bromomethyl-substituted benzenes has been conducted. These studies provide insights into the chemical synthesis processes of complex organic compounds and their potential applications in medicinal chemistry (De-ju, 2014).

properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILRRORFROBNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592388
Record name 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene

CAS RN

372120-77-9
Record name 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WA Carroll, RJ Altenbach, H Bai, JD Brioni… - Journal of medicinal …, 2004 - ACS Publications
Structure−activity relationships were investigated on a novel series of sulfonyldihydropyridine-containing K ATP openers. Ring sizes, absolute stereochemistry, and …
Number of citations: 51 pubs.acs.org

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